Bbk2.10 lipoprotein
CAS No.: 172829-60-6
Cat. No.: VC0222608
Molecular Formula: C4H11N5
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 172829-60-6 |
---|---|
Molecular Formula | C4H11N5 |
Molecular Weight | 0 |
Introduction
Genetic Characteristics and Structure
Genomic Location and Organization
The bbk2.10 gene is encoded on a circular plasmid (designated cp32-4) within the B. burgdorferi genome . This genomic organization is characteristic of many Borrelia outer surface lipoproteins, which are typically encoded on various circular or linear plasmids rather than the main chromosome . Southern blot analysis has confirmed that bbk2.10 exists as a single-copy gene within the genome of B. burgdorferi strains 297 and N40 .
Expression Patterns of BBK2.10
Regulatory Mechanisms
Relationship to OspF Family Proteins
The OspF Protein Family
BBK2.10 belongs to the OspF family of proteins, designated as paralogous family 164 in Borrelia classification systems . This family includes several members encoded on circular plasmids, including OspF, BBK2.10, and BBK2.11 . These proteins share sequence similarity but differ in their expression patterns and immunological properties .
Evolutionary Relationships
Genetic analysis reveals that BBK2.10, BBK2.11, and OspF comprise a B. burgdorferi lipoprotein family that likely evolved through gene duplication events followed by divergent evolution . Sequence analysis has identified regions of both conservation and variability among these proteins, suggesting selection pressures have driven their evolution to serve potentially distinct functions while maintaining core structural features .
Immune Response to BBK2.10
Antibody Response in Human Lyme Disease Patients
Clinical studies examining antibody responses in Lyme disease patients have documented reactivity to BBK2.10, though at relatively low frequency compared to other Borrelia antigens. As shown in Table 1, only approximately 10-11% of Lyme disease patients develop detectable antibodies against BBK2.10 . This contrasts with much higher reactivity rates observed for other outer surface proteins such as OspE (71-78%) and ElpB1 (78-86%) .
Table 1: Antibody Reactivity to B. burgdorferi Lipoproteins in Lyme Disease Patients
Lipoprotein | Percentage of patients with positive antibody reactivity |
---|---|
OspE | 71-78% |
p21 | 43-44% |
OspF | 39-48% |
BBK2.10 | 10-11% |
BBK2.11 | 28-29% |
ElpA1 | 50-52% |
ElpA2 | 44-52% |
ElpB1 | 78-86% |
ElpB2 | 61-76% |
OspC | 50-76% |
FlaB | 76-78% |
Data compiled from serological analysis of Lyme disease patients
Detailed Research Findings on BBK2.10
Verification of In Vivo Expression
To confirm the in vivo expression of BBK2.10, sera from B. burgdorferi-infected mice were analyzed for reactivity against recombinant BBK2.10 protein. These studies demonstrated that infected mice produced antibodies specific to BBK2.10, confirming expression during infection . To further validate this finding, researchers cloned a second gene, bbk2.11, which hybridized with the ospF probe; the corresponding protein reacted strongly with OspF antisera but failed to react with BBK2.10-specific antisera, confirming the specificity of the antibody response to BBK2.10 .
Detailed Antibody Reactivity Data
Examination of sera from Lyme disease patients revealed variable patterns of reactivity against different Borrelia lipoproteins. Tables 5 and 6 from the original research provide detailed antibody reactivity data for individual patients, demonstrating that while BBK2.10 reactivity was relatively uncommon (10-11% of patients), when present, it could produce strong serological responses in some individuals . For example, patient 931414 showed strong reactivity to BBK2.10 (OD405 value of 1.212) while being negative for most other tested lipoproteins .
Current Research and Future Directions
Functional Characterization Studies
Current research efforts are focused on elucidating the precise function of BBK2.10 during infection. While its expression pattern suggests involvement in host-pathogen interactions, the specific molecular mechanisms remain to be determined. Techniques such as gene knockout studies, protein-protein interaction assays, and advanced imaging methods are being employed to better understand BBK2.10's role in B. burgdorferi pathogenesis.
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